molecular formula C18H18ClN5O2 B2423290 9-(4-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-78-9

9-(4-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2423290
CAS No.: 873076-78-9
M. Wt: 371.83
InChI Key: ZCIWOXKTRRGTLL-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

The compound has been a subject of interest in the field of synthetic chemistry, particularly in the synthesis of various heterocyclic compounds. El-Agrody et al. (2001) discussed its use in synthesizing novel pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, showing its versatility in creating new chemical entities. These compounds have been evaluated for their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (El-Agrody et al., 2001).

Portilla et al. (2005) examined its crystal structure, revealing how molecules of this compound are linked into chains by hydrogen bonds, providing insights into its molecular interactions and potential applications in materials science (Portilla et al., 2005).

Bioactivity and Medicinal Chemistry

Rauf et al. (2010) explored the synthesis of derivatives of this compound and evaluated their urease inhibition activity, indicating its potential therapeutic applications in treating diseases associated with urease activity. The findings highlighted the bioactivity of certain derivatives, pointing to its significance in drug discovery and medicinal chemistry (Rauf et al., 2010).

Novel Synthesis Methods and Derivatives

Numerous studies have focused on developing novel synthesis methods and creating new derivatives of this compound, showcasing its importance in organic synthesis and drug design. These studies provide valuable insights into the chemical properties and potential applications of this compound and its derivatives in various fields, including pharmaceuticals and materials science.

For instance, Wang et al. (2015) reported the synthesis of novel 2-aryloxy-3-(4-chlorophenyl)-8-substituted-5-aryl-8,9-dihydro-3H-chromeno[2,3-d]pyrimidine-4,6(5H,7H)-dione derivatives through a tandem aza-Wittig reaction, contributing to the field of synthetic organic chemistry (Wang et al., 2015).

Properties

IUPAC Name

9-(4-chlorophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-3-9-24-16(25)14-15(21(2)18(24)26)20-17-22(10-4-11-23(14)17)13-7-5-12(19)6-8-13/h3,5-8H,1,4,9-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIWOXKTRRGTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.